1-Octadecanethiol (ODT) plays a crucial role in creating self-assembled monolayers (SAMs) on gold surfaces. SAMs are highly ordered, single-molecule thick films formed by the spontaneous adsorption of molecules onto the substrate. ODT, with its thiol group (SH) having a strong affinity for gold, forms a robust and well-defined SAM on gold substrates []. This characteristic makes it a valuable tool for various scientific research applications, including:
ODT's ability to form self-assembled monolayers also finds applications in sensor development. For instance, researchers have utilized ODT SAMs to improve the selectivity and sensitivity of hydrogen gas sensors based on palladium (Pd)/zinc oxide (ZnO) nanoparticles []. The ODT layer acts as a barrier for interfering gases, allowing for a more accurate detection of hydrogen at room temperature.
Beyond SAMs and sensors, ODT finds use in other areas of scientific research:
1-Octadecanethiol is an organic compound with the chemical formula C₁₈H₃₈S. It is classified as a long-chain aliphatic thiol, characterized by a straight-chain structure consisting of 18 carbon atoms and a thiol (-SH) functional group. This compound typically appears as a white powder or a viscous liquid, depending on temperature, and is known for its unpleasant odor. It is soluble in organic solvents but has limited solubility in water .
The compound has several notable properties, including a molecular weight of approximately 286.56 g/mol and a flash point between 100°F and 140°F, indicating that while it is non-flammable, it can combust under certain conditions . Due to its chemical structure, 1-octadecanethiol exhibits unique reactivity patterns, particularly with oxidizing agents and strong acids .
The primary mechanism of action for 1-octadecanethiol lies in its ability to self-assemble on metal surfaces. The thiol group forms strong covalent bonds with the metal, while the long alkyl chain extends outwards, creating a hydrophobic layer []. This self-assembled monolayer (SAM) can modify the surface properties of the metal, affecting its wettability, electrical conductivity, and biocompatibility.
The biological activity of 1-octadecanethiol has been studied primarily in the context of its potential toxicity. Exposure can lead to irritation of the eyes, skin, and respiratory system. Symptoms of exposure include headache, dizziness, nausea, and in severe cases, convulsions .
Research indicates that while it does not exhibit significant pharmacological activity like some other thiols, its role as a potential biomarker for certain biochemical processes has been explored . The compound's interaction with biological membranes may also be of interest for studies related to membrane permeability and stability.
1-Octadecanethiol can be synthesized through several methods:
1-Octadecanethiol has various applications across different fields:
Studies on the interactions of 1-octadecanethiol focus on its behavior at interfaces and within biological systems. Key areas include:
Several compounds share structural similarities with 1-octadecanethiol. Notable examples include:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1-Hexanethiol | C₆H₁₄S | Shorter carbon chain; more volatile |
1-Dodecanethiol | C₁₂H₂₆S | Intermediate chain length; used in surfactants |
1-Octanethiol | C₈H₁₈S | Similar properties but shorter chain length |
Dodecyl mercaptan | C₁₂H₂₅S | Used in polymer chemistry |
1-Octadecanethiol's unique long-chain structure provides distinct properties compared to shorter-chain thiols. Its ability to form stable self-assembled monolayers makes it particularly valuable in material science applications. Additionally, its lower volatility compared to shorter-chain counterparts enhances its utility in various chemical processes .
Irritant